1-(Methoxymethyl)-5-(tributylstannyl)-1H-triazole
Beschreibung
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a triazole ring substituted with a methoxymethyl group and a tributylstannyl group. The presence of the stannyl group makes it particularly useful in various synthetic applications, including cross-coupling reactions.
Eigenschaften
Molekularformel |
C16H33N3OSn |
|---|---|
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
tributyl-[3-(methoxymethyl)triazol-4-yl]stannane |
InChI |
InChI=1S/C4H6N3O.3C4H9.Sn/c1-8-4-7-3-2-5-6-7;3*1-3-4-2;/h2H,4H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NYAZVLGIRTVRSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NN1COC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by stannylation using tributylstannyl chloride under appropriate conditions . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the triazole ring or the stannyl group.
Radical Reactions: The stannyl group can participate in radical reactions, such as the Barton-McCombie deoxygenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as tributyltin hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used as a precursor for biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the stannyl group. This group can undergo homolytic cleavage to form radicals, which then participate in further reactions. The triazole ring can also interact with various molecular targets, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other stannylated triazoles and related heterocycles. For example:
1-(Methoxymethyl)-4-phenyl-2-(tributylstannyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazole.
1-Methyl-2-(tributylstannyl)pyrrole: Features a pyrrole ring and is used in similar synthetic applications.
The uniqueness of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
